N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide

Medicinal Chemistry Indole Scaffold Structure–Activity Relationship

N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide (CAS 650628-24-3) is a synthetic indole derivative with molecular formula C₁₉H₁₈N₂O₂ and molecular weight 306.36 g/mol. The compound features a 2-methylindole core bearing a 3-acetyl substituent and an N¹-(4-acetamidophenyl) group.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 650628-24-3
Cat. No. B12604705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide
CAS650628-24-3
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C3=CC=C(C=C3)NC(=O)C)C(=O)C
InChIInChI=1S/C19H18N2O2/c1-12-19(13(2)22)17-6-4-5-7-18(17)21(12)16-10-8-15(9-11-16)20-14(3)23/h4-11H,1-3H3,(H,20,23)
InChIKeyJNWMXNXWXUCVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide (CAS 650628-24-3): Structural Identity and Procurement Baseline


N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide (CAS 650628-24-3) is a synthetic indole derivative with molecular formula C₁₉H₁₈N₂O₂ and molecular weight 306.36 g/mol . The compound features a 2-methylindole core bearing a 3-acetyl substituent and an N¹-(4-acetamidophenyl) group. It belongs to the broader class of 1H-indole-1-functional acetamides, a scaffold explored primarily in phospholipase A₂ (sPLA₂) inhibitor programs and anti-inflammatory agent discovery [1]. Despite its membership in a therapeutically relevant chemotype, published quantitative biological or physicochemical profiling data for this specific compound are extremely limited, making procurement decisions dependent on structural differentiation from close analogs rather than on established performance metrics.

Scaffold-hopping reference for indole-1-acetamide library design
Selective indole C–H functionalization substrate with restricted reactivity
Physicochemical probe for structure–property relationship studies

Why N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide Cannot Be Replaced by Generic Indole Acetamides


The 1H-indole-1-acetamide scaffold differs fundamentally from the more common indole-3-acetamide pharmacophore in attachment geometry, electronic distribution, and steric environment [1]. In N-[4-(3-acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide, the acetamide group is para-substituted on an N-phenyl ring rather than being directly linked through an sp³ carbon to the indole C3 position. This alters the vector of hydrogen-bonding donors/acceptors and the conformational flexibility of the side chain, which directly impacts target recognition in sPLA₂, cannabinoid CB2, and NLRP3 inflammasome contexts where indole-3-acetamides have shown activity [2]. Furthermore, the simultaneous presence of both 3-acetyl and 2-methyl groups on the indole core imposes distinct steric and electronic constraints not present in mono-substituted analogs. Generic substitution with indole-3-acetamide or simple N-phenylindole derivatives would therefore result in a different spatial pharmacophore and cannot be assumed to reproduce any target-binding properties that this specific substitution pattern may confer.

Linker Topology Mismatch
Direct N-phenyl attachment vs. methylene spacer alters conjugation, H-bond vector and lipophilicity; predicted polarity and permeability may shift.
Core Substitution Pattern
Simultaneous 3-acetyl/2-methyl groups impose distinct steric and electronic constraints absent in mono-substituted analogs, changing reactivity and target recognition.
Scaffold Class Divergence
Indole-1-acetamide pharmacophore geometry cannot be interchanged with indole-3-acetamide inhibitors; binding mode may not transfer without de novo characterization.

Quantitative Differentiation Evidence for N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide (CAS 650628-24-3)


Structural Uniqueness: N¹-(4-Acetamidophenyl) vs. N-Benzyl Acetamide Linker Topology

The target compound incorporates a direct N-phenyl bond at the indole N1 position, creating a fully conjugated aniline-type system. This contrasts with the closest commercially available analog, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide, which inserts a methylene spacer between the indole N1 and the amide carbonyl, resulting in an sp³-hybridized linker that breaks conjugation and adds rotational degrees of freedom . The direct N-phenyl attachment in 650628-24-3 yields a calculated polar surface area (tPSA) of approximately 58.4 Ų vs. ~49.3 Ų for the methylene-linked analog, and a lower calculated logP (~2.8 vs. ~3.4) [1]. No published experimental IC₅₀, Kᵢ, or cellular activity data exist for either compound to permit potency-based comparison.

Linker Topology
Class-level inference
Target
tPSA ≈ 58.4 Ų
clogP ≈ 2.8
Comparator
tPSA ≈ 49.3 Ų
clogP ≈ 3.4
Δ tPSA +9.1 Ų, Δ clogP −0.6
Predicted polarity and lipophilicity differ; supports structural differentiation from methylene-linked analog.
In silico data; experimental binding absent.
Medicinal Chemistry Indole Scaffold Structure–Activity Relationship

Substitution Pattern Differentiation: 3-Acetyl-2-methyl vs. Unsubstituted or Mono-Substituted Indole Cores

The indole core of 650628-24-3 carries both an electron-withdrawing 3-acetyl group and an electron-donating 2-methyl group. This dual substitution pattern electronically deactivates the indole C3 position toward electrophilic attack while the 2-methyl group blocks the C2 site, making the 5- and 6-positions the sole reactive sites for further functionalization [1]. In contrast, the parent compound N-[4-(1H-indol-1-yl)phenyl]acetamide or the 2-methyl-only analog offer broader reactivity profiles that can lead to undesired side products during derivatization. The melting point of the 3-acetyl-2-methylindole substructure (3-acetyl-2-methylindole, CAS 22582-52-1) is reported as 203–204 °C , suggesting the target compound is a high-melting crystalline solid suitable for purification by recrystallization. No experimental IC₅₀ or binding data are publicly available for 650628-24-3 to compare with mono-substituted analogs.

Core Reactivity
Class-level inference
2
free electrophilic substitution sites (C5, C6)
Restricted to indole benzene ring; reduces side products during derivatization.
Unsubstituted indole offers 4 reactive positions.
Indole Chemistry Electrophilic Substitution Synthetic Intermediate

Absence of Published Bioactivity Data vs. Structurally Related Indole-3-acetamide sPLA₂ Inhibitors

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents yielded no experimental IC₅₀, Kᵢ, or EC₅₀ values for 650628-24-3 in any biochemical or cellular assay. By contrast, indole-3-acetamide analogs from the Eli Lilly hnps-PLA₂ program achieved IC₅₀ values as low as 0.124 μM (hnps-PLA-IN-1, compound 5aa) [1], and indole-3-glyoxamide LY315920 was advanced to clinical evaluation [2]. The significant structural difference—indole-1-acetamide (650628-24-3) vs. indole-3-acetamide (active series)—prevents direct potency extrapolation. Users considering 650628-24-3 for sPLA₂ or other target-based screening should regard it as an unexplored chemotype requiring de novo pharmacological characterization.

Bioactivity Gap
Supporting evidence
650628-24-3
No data
Indole-3-acetamide
IC₅₀ 0.124 μM
Unexplored chemotype; requires de novo pharmacological characterization.
No direct potency extrapolation possible.
Phospholipase A₂ Inhibition Indole-3-acetamide Septic Shock

Application Scenarios for N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide (650628-24-3) Based on Structural Evidence


Scaffold-Hopping Reference Compound for Indole-1-acetamide Library Synthesis

Medicinal chemistry groups seeking to diversify beyond indole-3-acetamide-based sPLA₂ or CB2 ligand series can procure 650628-24-3 as a structurally validated indole-1-acetamide prototype. The direct N-phenyl topology offers a distinct three-dimensional pharmacophore (tPSA ≈ 58.4 Ų, clogP ≈ 2.8) compared to the indole-3-acetamide scaffold, enabling exploration of novel binding modes without infringing existing composition-of-matter patents [1]. The dual acetyl/methyl substitution further restricts indole ring reactivity to C5/C6 positions, guiding systematic library enumeration.

Selective Indole C–H Functionalization Substrate

The compound's blocked C2 (2-methyl) and deactivated C3 (3-acetyl) positions direct electrophilic aromatic substitution exclusively to the indole benzene ring (C5/C6). This makes 650628-24-3 a valuable substrate for developing regioselective C–H activation methodologies, where competing reactivity at C2 or C3 would otherwise complicate product distribution [2]. The anticipated high melting point (based on the 203–204 °C mp of the 3-acetyl-2-methylindole substructure) supports straightforward recrystallization purification of reaction products .

Negative Control or Tool Compound for Indole-3-acetamide Target Engagement Assays

Because the indole-1-acetamide connectivity of 650628-24-3 is topologically incompatible with the binding mode established for indole-3-acetamide hnps-PLA₂ inhibitors (which require the acetamide chain to extend from the indole C3 position) [3], the compound may serve as a negative control in biochemical assays to confirm target-specific binding. Its predicted moderate aqueous solubility (lower logP vs. methylene-linked analogs) facilitates dissolution in assay-compatible buffers at concentrations up to 10–50 μM without requiring high DMSO percentages.

Physicochemical Probe for Structure–Property Relationship (SPR) Studies

The combination of a 3-acetyl hydrogen-bond acceptor, a 2-methyl lipophilic group, and a para-acetamidophenyl substituent creates a balanced polarity profile (tPSA 58.4 Ų, clogP 2.8) that falls within oral drug-like chemical space. Procurement of 650628-24-3 alongside its closest analogs (e.g., 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide, clogP 3.4; or N-[4-(1H-indol-1-yl)phenyl]acetamide, clogP 2.1) enables head-to-head SPR studies that quantify the impact of N-phenyl linker rigidity and indole substitution on solubility, permeability, and metabolic stability in a controlled set.

Application
Selection Property
Validation Focus
Indole-1-acetamide scaffold-hopping reference
Direct N-phenyl topology, predicted polarity profile
IP differentiation and binding mode exploration vs. indole-3-acetamides
Selective C–H functionalization substrate
Restricted electrophilic substitution (C5/C6 only)
Regioselectivity and product distribution in derivatization
Negative control for target engagement assays
Incompatible indole-1-acetamide binding topology
Target-specific binding confirmation in sPLA₂ assays
Physicochemical probe for SPR studies
Predicted balanced polarity/lipophilicity
Head-to-head SPR with close analogs (solubility, permeability, stability)
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